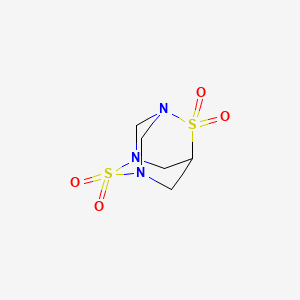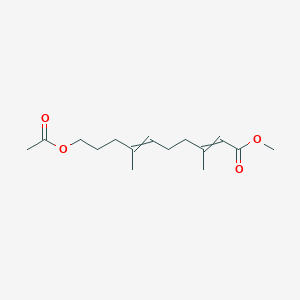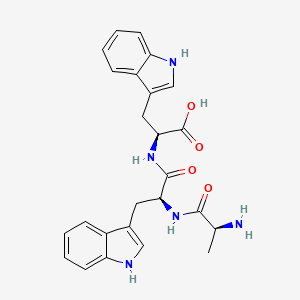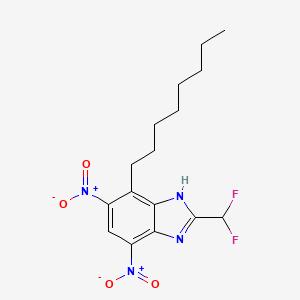
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is a complex organic compound known for its unique structure and properties. It belongs to the class of azaadamantanes, which are nitrogen-containing analogs of adamantane. The substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to distinct chemical and physical properties, such as increased solubility in water and varied biological activities .
Méthodes De Préparation
The synthesis of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide typically involves the reaction of chloramine with dimethylamine in the presence of a catalyst . This method is commonly used in industrial settings due to its efficiency and yield. The reaction conditions must be carefully controlled to ensure the desired product is obtained without significant impurities. The compound is known for its toxicity, so strict safety protocols must be followed during its synthesis and handling .
Analyse Des Réactions Chimiques
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while reduction reactions may yield amines and thiols .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antiviral and anticancer agents due to their ability to interact with biological targets and pathways . Additionally, it is used in the development of new materials with unique properties, such as increased stability and reactivity .
Mécanisme D'action
The mechanism of action of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to the disruption of nerve impulses and ultimately resulting in paralysis and death of the target organism. This mechanism is particularly effective against rodents and insects .
Comparaison Avec Des Composés Similaires
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is unique compared to other azaadamantanes due to its specific substitution pattern and resulting properties. Similar compounds include 7-nitro-1,3,5-triazaadamantane and 7-bromo-1,3,5-triazaadamantane, which also exhibit antiviral activity . the presence of sulfur atoms in this compound imparts additional reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60028-31-1 |
|---|---|
Formule moléculaire |
C5H9N3O4S2 |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
2λ6,6λ6-dithia-1,3,5-triazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C5H9N3O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h5H,1-4H2 |
Clé InChI |
MRMOEWPKPSKSDA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN3CN(S2(=O)=O)CN1S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)





![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)

![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)


